FT895: A Technical Guide to its Mechanism of Action
FT895: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FT895 is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of FT895, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. FT895 exerts its effects primarily through the specific inhibition of HDAC11's deacetylase activity, leading to downstream alterations in gene expression and protein function that impact cell proliferation, mitochondrial function, and metabolic pathways.
Core Mechanism of Action: Selective HDAC11 Inhibition
FT895 is a novel N-hydroxy-2-arylisoindoline-4-carboxamide that functions as a potent and specific antagonist of HDAC11.[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC11, which is a zinc-dependent deacetylase.[2] This inhibition is highly selective, with a more than 1000- to 1500-fold greater affinity for HDAC11 compared to other HDAC isoforms.[2][3][4] This selectivity minimizes off-target effects, making FT895 a valuable tool for studying the specific roles of HDAC11 and a promising candidate for therapeutic development.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for FT895 across various studies.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Selectivity | Reference |
| HDAC11 | 3 nM | >1000-fold vs. other HDACs | [1][4][5][6][7][8][9][10] |
Table 2: Cellular Activity
| Cell Line | Assay | Metric | Value | Reference |
| HeLa | Anti-EV71 | EC50 | 0.1 µM | [11] |
| HeLa | Cytotoxicity | CC50 | > 100 µM | [11] |
| S462TY (MPNST) | Cell Proliferation | IC50 (with Cordycepin) | Synergistic effect observed | [4] |
Key Signaling Pathways and Biological Effects
FT895's inhibition of HDAC11 triggers a cascade of downstream events that vary depending on the cellular context.
Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumors (MPNST)
In MPNST cells, FT895 has been shown to impair mitochondrial function and biogenesis.[5] Treatment with FT895 leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial DNA copy numbers, and damaged mitochondrial respiration.[5] This is associated with the activation of the HIF-1α signaling pathway.[5] Furthermore, FT895 potentiates the anti-tumor effects of cordycepin by suppressing the Hippo signaling pathway, specifically by reducing the expression of the transcription factor TEAD1 and its co-activator TAZ.[4] This combined treatment disrupts microtubule organization, leading to chromosome mis-segregation and apoptosis.[4]
Antiviral Activity against Enterovirus 71 (EV71)
FT895 has demonstrated efficacy in restricting the replication of EV71, the causative agent of hand, foot, and mouth disease.[11] By inhibiting HDAC11, FT895 suppresses EV71 production in vitro and in vivo.[11] This antiviral effect is achieved without significant cytotoxicity.[11] The inhibition of HDAC11 by FT895 leads to an increase in the acetylation of Histone H3 (Ac-H3), which is correlated with the reduction in viral replication.[11]
Regulation of Adipocyte Thermogenesis
In adipocytes, FT895 promotes the expression of uncoupling protein 1 (UCP1), a key regulator of nonshivering thermogenesis.[3] This effect is mediated through a bimodal mechanism involving both a rapid, post-transcriptional, protein kinase A (PKA)-independent pathway and a delayed, PKA-dependent pathway requiring new Ucp1 mRNA synthesis.[3] The inhibition of HDAC11 by FT895 leads to the myristoylation-dependent induction of UCP1, even in the context of catecholamine resistance.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of FT895.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of FT895 and its synergistic effects with other compounds.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 2x10^5 cells/mL.
-
After 24 hours, cells are treated with various concentrations of FT895, a combination agent (e.g., cordycepin), or vehicle control for 48 hours.
-
Following treatment, 7.5 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 3.5 hours at 37°C.
-
The formazan crystals are dissolved by adding 75 µL of DMSO to each well and incubating for 20 minutes at room temperature.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]
-
Western Blotting
-
Objective: To determine the protein expression levels of target proteins.
-
Methodology:
-
Cells are treated with FT895 or vehicle control for a specified duration.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., HDAC11, Ac-H3, α-tubulin, KIF18A, TEAD1, TAZ, YAP).[4][11]
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or α-tubulin is often used as a loading control.[4][11]
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of FT895.
-
Methodology:
-
MPNST cells (e.g., STS26T or S462TY) are prepared in a mixture of DMEM medium and Matrigel.
-
The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/c nude mice).[4]
-
Once tumors are established, mice are treated with FT895, a combination agent, or vehicle control via a suitable route of administration (e.g., intraperitoneal injection).[12]
-
Tumor size is measured regularly, and at the end of the study, tumors are excised for further analysis.[4]
-
Conclusion
FT895 is a highly selective and potent HDAC11 inhibitor with a multifaceted mechanism of action that impacts various cellular processes, including mitochondrial function, cell signaling, and gene expression. Its efficacy in preclinical models of cancer, viral infection, and metabolic disease highlights its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to advance its development for clinical use. While an excellent research tool, the current formulation of FT895 lacks oral bioavailability and contains a hydroxamic acid warhead, which may be associated with mutagenicity, indicating that further medicinal chemistry efforts are needed for clinical development.[3]
References
- 1. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 4. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS 2225728-57-2 | HDAC抑制剂 | 美国InvivoChem [invivochem.cn]
- 10. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting HDAC11 activity by FT895 restricts EV71 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
